Oxidative Robustness and Photostability Advantage
The platinum(II) complex of F28TPP exhibits no porphyrin-centered oxidation wave at potentials ≤1.5 V vs Ag/AgNO₃ in cyclic voltammetry, indicating complete resistance up to at least +1.5 V [1]. In contrast, the less fluorinated analog PtF20TPP shows a first oxidation at E₁/₂ = 1.33 V, and the non-fluorinated PtTPP oxidizes at E₁/₂ = 0.97 V under identical conditions [1]. This translates to a minimum anodic shift of +0.17 V over PtF20TPP and +0.53 V over PtTPP. The practical consequence is demonstrated by photostability: after 14 h of irradiation with a 500 W mercury arc lamp, PtF28TPP retained >97% of its emission intensity, compared to ~90% for PtF20TPP and only ~12% for PtTPP [1].
PtF20TPP: E₁/₂ 1.33 V, ~90%
PtTPP: 0.97 V, ~12%
| Evidence Dimension | Electrochemical oxidation potential and photostability of Pt(II) porphyrin complexes |
|---|---|
| Target Compound Data | [PtF28TPP]: No porphyrin-centered oxidation at ≤1.5 V; >97% emission intensity retained after 14 h, 500 W Hg lamp irradiation |
| Comparator Or Baseline | [PtF20TPP]: E₁/₂(ox) = 1.33 V; ~90% emission retained. [PtTPP]: E₁/₂(ox) = 0.97 V; ~12% emission retained |
| Quantified Difference | ΔE₁/₂ ≥ +0.17 V vs F20TPP; ΔE₁/₂ ≥ +0.53 V vs TPP. Photostability: 97% vs 90% (F20TPP) and 97% vs 12% (TPP) |
| Conditions | Cyclic voltammetry in CH₂Cl₂; photostability in CH₂Cl₂ under 500 W Hg arc lamp irradiation |
Why This Matters
For oxygen-sensing, lifetime imaging, or optoelectronic applications requiring prolonged high-flux irradiation, PtF28TPP is the only luminophore in its class that maintains near-quantitative emission intensity under aggressive photochemical stress.
- [1] Lai, S. W.; Hou, Y. J.; Che, C. M.; Pang, H. L.; Wong, K. Y.; Chang, C. K.; Zhu, N. Y. Electronic Spectroscopy, Photophysical Properties, and Emission Quenching Studies of an Oxidatively Robust Perfluorinated Platinum Porphyrin. Inorg. Chem. 2004, 43 (12), 3724–3732. View Source
